molecular formula C9H11IO2 B3103827 3-(4-Iodophenoxy)propan-1-ol CAS No. 145073-42-3

3-(4-Iodophenoxy)propan-1-ol

Cat. No.: B3103827
CAS No.: 145073-42-3
M. Wt: 278.09 g/mol
InChI Key: PGDGCPCATVZQSF-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)propan-1-ol (CAS: 60075-78-7) is a halogenated aromatic alcohol with the molecular formula C₉H₁₁IO and a molecular weight of 261.90 g/mol. Its structure comprises a 4-iodophenyl group directly attached to a propanol chain.

Properties

IUPAC Name

3-(4-iodophenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDGCPCATVZQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Iodophenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate (K2CO3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of 3-(4-Iodophenoxy)propan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenoxy)propan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(4-Iodophenoxy)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various iodinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential radiolabeled compound for imaging studies in nuclear medicine.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which may influence its binding affinity to biological targets. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(4-Iodophenyl)propan-1-ol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
3-(4-Iodophenyl)propan-1-ol 60075-78-7 C₉H₁₁IO 261.90 4-Iodophenyl Potential radiopharmaceutical use
3-(4-Methoxyphenyl)propan-1-ol 5406-18-8 C₁₀H₁₄O₂ 166.22 4-Methoxyphenyl Melting point: 26°C; enhanced solubility due to -OCH₃
3-(4-Bromophenyl)propan-1-ol 25574-11-2 C₉H₁₁BrO 215.09 4-Bromophenyl Intermediate in drug synthesis
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol 5438-66-4 C₁₇H₂₀O₃ 272.34 3-Methoxy, 4-phenylmethoxy Increased lipophilicity and steric bulk

Structural and Functional Differences

Halogen vs. Alkoxy Substituents :

  • The iodine atom in 3-(4-Iodophenyl)propan-1-ol imparts higher molecular weight and polarizability compared to bromine or methoxy groups. This makes it suitable for applications requiring heavy atoms (e.g., X-ray crystallography) or radioisotope labeling .
  • Methoxy (-OCH₃) and phenylmethoxy (-OCH₂C₆H₅) groups enhance solubility and electron-donating effects , which may improve binding affinity in drug-receptor interactions .

Physicochemical Properties :

  • 3-(4-Methoxyphenyl)propan-1-ol has a low melting point (26°C), suggesting crystalline flexibility , whereas halogenated analogs likely exhibit higher melting points due to stronger intermolecular forces .
  • The bromo derivative (C₉H₁₁BrO) is lighter than the iodo analog but retains halogen-related reactivity, making it a cost-effective alternative in cross-coupling reactions .

The phenylmethoxy-substituted compound (C₁₇H₂₀O₃) demonstrates how bulky substituents can modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Biological Activity

3-(4-Iodophenoxy)propan-1-ol is an organic compound with the molecular formula C9H11IO2, notable for its unique structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its interactions with biological targets and its possible therapeutic applications.

Chemical Structure and Properties

The compound features a phenoxy group substituted with an iodine atom and a propanol chain. The presence of iodine significantly influences its chemical reactivity and biological properties compared to other halogenated analogs.

PropertyValue
Molecular FormulaC9H11IO2
Molecular Weight292.09 g/mol
IUPAC Name3-(4-Iodophenoxy)propan-1-ol
CAS Number145073-42-3

Target of Action
The primary target of 3-(4-Iodophenoxy)propan-1-ol is the β-adrenoceptors located in myocardial membranes. Its interaction with these receptors has been studied using pharmacological experiments, particularly in guinea pig myocardial preparations.

Mode of Action
Upon binding to β-adrenoceptors, this compound can modulate heart function by influencing the signaling pathways associated with these receptors. This interaction may lead to alterations in heart rate and contractility, making it a candidate for cardiovascular research.

Biological Activities

Research has indicated that 3-(4-Iodophenoxy)propan-1-ol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, indicating that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of halogenated phenolic compounds found that 3-(4-Iodophenoxy)propan-1-ol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with 3-(4-Iodophenoxy)propan-1-ol resulted in a dose-dependent reduction in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Pharmacokinetics

The pharmacokinetic profile of 3-(4-Iodophenoxy)propan-1-ol suggests that it may be metabolized similarly to other alcohols, such as propan-1-ol. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

To better understand the unique properties of 3-(4-Iodophenoxy)propan-1-ol, it is useful to compare it with structurally similar compounds:

CompoundHalogenBiological Activity
3-(4-Bromophenoxy)propan-1-olBromineModerate antimicrobial effects
3-(4-Chlorophenoxy)propan-1-olChlorineLower anticancer activity
3-(4-Fluorophenoxy)propan-1-olFluorineMinimal biological activity

The iodine atom in 3-(4-Iodophenoxy)propan-1-ol enhances its reactivity and biological efficacy compared to its bromine and chlorine counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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